1-Methyl-octahydrocyclopenta[c]pyrrole
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Overview
Description
1-Methyl-octahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C8H15N. It features a fused ring system consisting of a cyclopentane ring and a pyrrole ring, with a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-octahydrocyclopenta[c]pyrrole can be synthesized through several methods. One common approach involves the reduction of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives. The reaction typically uses lithium alkylide in the presence of a chiral organic ligand, with solvents such as tetrahydrofuran, methyl tert-butyl ether, or dioxane. The reaction is carried out at low temperatures, ranging from -50°C to -78°C .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound often involves the use of cost-effective reagents and optimized reaction conditions to ensure high yield and purity. The process may include the use of suitable Lewis acids to promote the reaction and achieve a product purity of over 97% .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-octahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The nitrogen atom in the pyrrole ring can undergo substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using nickel or palladium catalysts.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in the presence of a base such as sodium hydride.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Saturated derivatives of the compound.
Substitution: N-alkyl, N-sulfonyl, and N-benzoyl derivatives.
Scientific Research Applications
1-Methyl-octahydrocyclopenta[c]pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Octahydrocyclopenta[c]pyrrole: Lacks the methyl group on the nitrogen atom.
Pyrrole: A simpler structure without the fused cyclopentane ring.
N-methylpyrrole: Similar structure but without the fused cyclopentane ring.
Uniqueness: 1-Methyl-octahydrocyclopenta[c]pyrrole is unique due to its fused ring system and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C8H15N/c1-6-8-4-2-3-7(8)5-9-6/h6-9H,2-5H2,1H3 |
InChI Key |
JGSNIMRVOHRVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC2CN1 |
Origin of Product |
United States |
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